7-(dimethylamino)heptan-2-ol hydrochloride
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Overview
Description
7-(Dimethylamino)heptan-2-ol hydrochloride is a chemical compound with a molecular formula of C9H22ClNO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(dimethylamino)heptan-2-ol hydrochloride typically involves the reaction of heptan-2-ol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylamino)heptan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
7-(Dimethylamino)heptan-2-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(dimethylamino)heptan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-(Dimethylamino)heptan-2-one: Similar structure but with a ketone group instead of an alcohol group.
7-(Dimethylamino)heptanoic acid: Contains a carboxylic acid group instead of an alcohol group.
7-(Dimethylamino)heptan-2-amine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness: 7-(Dimethylamino)heptan-2-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial purposes .
Properties
CAS No. |
2567503-45-9 |
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Molecular Formula |
C9H22ClNO |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.